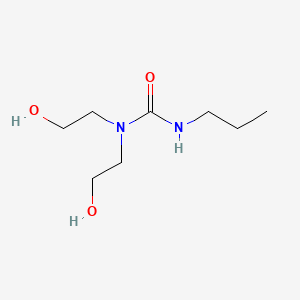
Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is a chemical compound with the molecular formula C8H18N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing urea, N,N-bis(2-hydroxyethyl)-N’-propyl- involves the reaction of ethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of propylamine with urea, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups.
Industrial Production Methods
In industrial settings, the production of urea, N,N-bis(2-hydroxyethyl)-N’-propyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halides.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
Applications De Recherche Scientifique
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and resins.
Biology: The compound is used in the purification of proteins and enzymes due to its ability to act as a denaturant.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: The compound is used in the production of cosmetics, adhesives, and coatings due to its moisturizing and binding properties.
Mécanisme D'action
The mechanism by which urea, N,N-bis(2-hydroxyethyl)-N’-propyl- exerts its effects involves interactions with molecular targets such as proteins and enzymes. The hydroxyethyl groups can form hydrogen bonds with amino acid residues, leading to changes in protein conformation and activity. The propyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the propyl group.
Urea, N,N-bis(2-hydroxyethyl)-N’-methyl-: Similar structure with a methyl group instead of a propyl group.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is unique due to the presence of both hydroxyethyl and propyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both types of interactions are required, such as in protein purification and drug delivery systems.
Propriétés
Numéro CAS |
15194-30-6 |
|---|---|
Formule moléculaire |
C8H18N2O3 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1,1-bis(2-hydroxyethyl)-3-propylurea |
InChI |
InChI=1S/C8H18N2O3/c1-2-3-9-8(13)10(4-6-11)5-7-12/h11-12H,2-7H2,1H3,(H,9,13) |
Clé InChI |
GBPMHVWWNARLJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
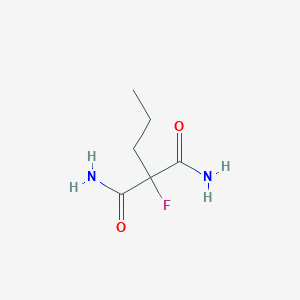

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)

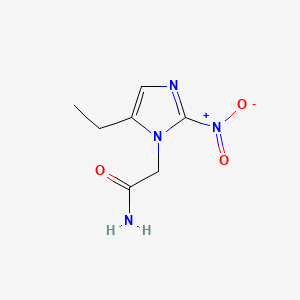
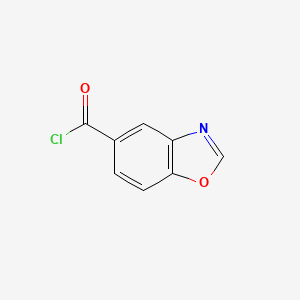


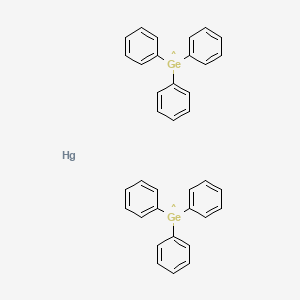
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)

